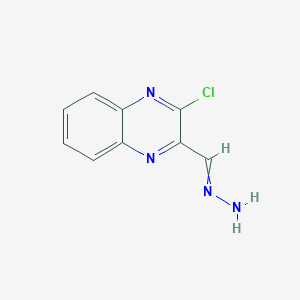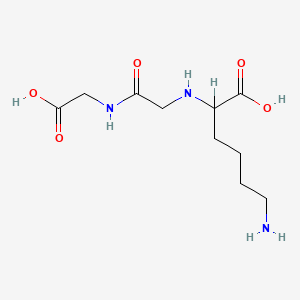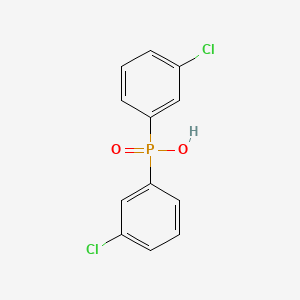![molecular formula C17H17NO2 B14341595 Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- CAS No. 98366-07-5](/img/structure/B14341595.png)
Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- is an organic compound with the molecular formula C16H15NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-(4-methylphenyl)-2-oxo-2-phenylethyl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- typically involves the reaction of acetamide with 1-(4-methylphenyl)-2-oxo-2-phenylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-methylphenyl)-: A simpler derivative with a similar structure but lacking the 2-oxo-2-phenylethyl group.
Acetamide, N-methyl-N-(4-methylphenyl)-: Another derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]- is unique due to the presence of both the 4-methylphenyl and 2-oxo-2-phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
98366-07-5 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]acetamide |
InChI |
InChI=1S/C17H17NO2/c1-12-8-10-14(11-9-12)16(18-13(2)19)17(20)15-6-4-3-5-7-15/h3-11,16H,1-2H3,(H,18,19) |
Clave InChI |
HAYAFYJIFICBJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14341519.png)

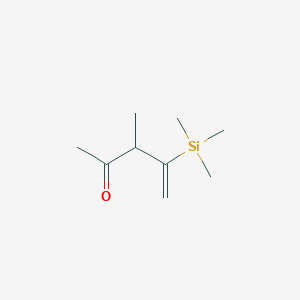

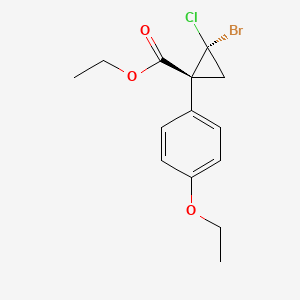
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
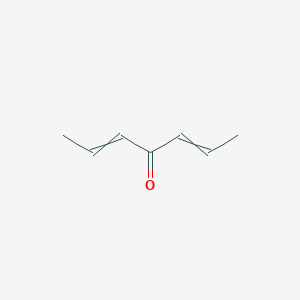
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
